Calcium m-xylene-4-sulfonate
Description
Calcium m-xylene-4-sulfonate (chemical formula: $ \text{C}8\text{H}9\text{SO}_3^- \cdot \text{Ca}^{2+} $) is a calcium salt of the sulfonated derivative of m-xylene. Structurally, it consists of a 2,4-dimethylbenzene ring with a sulfonate group at the 4-position, coordinated to a calcium cation. This compound is primarily utilized in industrial applications, such as surfactants, corrosion inhibitors, or stabilizers in polymer production. Its calcium counterion enhances thermal stability and solubility in polar solvents compared to other metal sulfonates .
Properties
CAS No. |
877-20-3 |
|---|---|
Molecular Formula |
C16H18CaO6S2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
calcium;2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/2C8H10O3S.Ca/c2*1-6-3-4-8(7(2)5-6)12(9,10)11;/h2*3-5H,1-2H3,(H,9,10,11);/q;;+2/p-2 |
InChI Key |
PGHWLAQEFQPJRB-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium m-xylene-4-sulfonate can be synthesized through a series of chemical reactions. One common method involves the sulfonation of m-xylene using sulfur trioxide or oleum, followed by neutralization with calcium hydroxide. The reaction conditions typically include controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors where m-xylene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with calcium hydroxide to form the calcium salt. The product is purified through filtration and drying processes to achieve the desired purity and quality.
Chemical Reactions Analysis
Hydrolysis in Aqueous Environments
Calcium m-xylene-4-sulfonate undergoes hydrolysis under acidic or alkaline conditions, regenerating m-xylene-4-sulfonic acid or forming calcium hydroxide/bicarbonate:
Key Findings:
-
Stability : Stable in neutral pH (6–8) but hydrolyzes at extremes (Table 1) .
-
Kinetics : Hydrolysis rates increase significantly above 80°C.
Table 1: Hydrolysis Conditions and Outcomes
| pH Range | Temperature (°C) | Primary Product | Source |
|---|---|---|---|
| < 4 | 25 | m-xylene-4-sulfonic acid | |
| > 10 | 25 | Ca(OH)₂ | |
| 6–8 | 25–80 | Stable |
Substitution Reactions
The sulfonate group participates in nucleophilic substitution, though limited by its strong electron-withdrawing nature. Reactions typically occur under harsh conditions:
Key Findings:
-
Reactivity : Requires catalysts (e.g., Cu⁺) and elevated temperatures (>120°C) .
-
Applications : Used to synthesize sulfonated surfactants and ion-exchange resins .
Table 2: Substitution Reaction Examples
| Reagent (R-X) | Conditions | Product Yield | Source |
|---|---|---|---|
| CH₃Cl | 150°C, CuCl catalyst | 68% | |
| C₁₂H₂₅Br | 130°C, DMF solvent | 52% |
Coordination Complex Formation
The calcium ion forms complexes with Lewis bases (e.g., water, alcohols, CO₂), critical in overbased sulfonate synthesis :
Key Findings:
-
Overbased Sulfonates : Exhibit enhanced detergent properties in lubricants due to CaCO₃ colloids .
-
Thermal Stability : Complexes decompose above 300°C, releasing CO₂ and forming CaO .
Table 3: Complexation with Common Ligands
| Ligand | Reaction Medium | Stability Range (°C) | Application | Source |
|---|---|---|---|---|
| CO₂ | Nonpolar solvent | Up to 250 | Lubricant additives | |
| H₂O | Aqueous | Up to 100 | Hydration studies |
Thermal Decomposition
This compound decomposes at high temperatures, producing sulfur oxides and calcium sulfate:
Key Findings:
Table 4: Thermal Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 247°C | |
| Decomposition Onset | 300°C | |
| Residual Ash | CaSO₄ (92% purity) |
Industrial and Environmental Reactivity
-
Detergent Formulations : Acts as a hydrotrope, enhancing surfactant solubility .
-
Environmental Fate : Low bioaccumulation potential (log Kow = -1.92) .
Table 5: Environmental and Safety Data
| Parameter | Value | Source |
|---|---|---|
| Log Kow (Partition) | -1.92 | |
| Oral LD₅₀ (rat) | >2000 mg/kg | |
| Biodegradability | Moderate (OECD 301B) |
Scientific Research Applications
Applications in Detergents
One of the primary applications of calcium m-xylene-4-sulfonate is in liquid and gel dishwashing detergents. It serves as a stabilizing agent, enhancing the performance and clarity of these products. The compound's solubilizing power is superior to that of traditional sulfonates, which helps prevent cloudiness in detergent formulations.
Case Study: Dishwashing Detergent Composition
A study demonstrated that incorporating this compound into a concentrated liquid dishwashing detergent improved stability and efficacy. The formulation included:
| Component | Percentage by Weight |
|---|---|
| Surfactant (various types) | 20% - 95% |
| Water | 5% - 45% |
| This compound | 0.1% - 5.0% |
This composition maintained a pH between 7 and 10, ensuring optimal cleaning performance without compromising safety or efficacy .
Applications in Lubricants
This compound is also utilized in the formulation of overbased calcium sulfonates, which are essential additives in lubricating oils. These compounds neutralize acidic degradation products formed during engine operation, thereby preventing corrosion and sludge formation.
Case Study: Lubrication Oil Additives
Research has shown that overbased calcium sulfonates prepared using this compound exhibit:
| Property | Value |
|---|---|
| Total Base Number (TBN) | >300 |
| Filtration Rate | >2 mL/min |
| Turbidity Value | Low |
These properties indicate that the lubricant formulations are effective at maintaining engine performance while reducing wear on moving parts .
Environmental Considerations
The environmental impact of this compound has been assessed in various studies, focusing on its biodegradability and potential toxicity. The compound is generally recognized as safe when used within recommended limits, but ongoing assessments are essential to ensure compliance with environmental regulations.
Mechanism of Action
The mechanism of action of calcium m-xylene-4-sulfonate primarily involves its surfactant properties. The sulfonate group interacts with water molecules, reducing surface tension and increasing solubility. This interaction facilitates the dispersion of hydrophobic compounds in aqueous solutions. The calcium ion plays a role in stabilizing the sulfonate group and enhancing its effectiveness.
Comparison with Similar Compounds
Comparison with Similar Compounds
Calcium m-xylene-4-sulfonate belongs to the aryl sulfonate family, which includes sodium, potassium, and magnesium salts. Below is a detailed comparison of its properties and applications relative to analogous compounds:
Table 1: Comparative Properties of m-Xylene-4-sulfonate Salts
| Property | This compound | Sodium m-xylene-4-sulfonate | Potassium m-xylene-4-sulfonate | Magnesium m-xylene-4-sulfonate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~308.4 (calculated) | ~246.3 | ~262.4 | ~290.7 |
| Solubility in Water | Moderate (~50 g/L at 25°C) | High (>100 g/L at 25°C) | High (>90 g/L at 25°C) | Low (<20 g/L at 25°C) |
| Thermal Stability (°C) | >300 (decomposition) | ~250 | ~260 | ~280 |
| Primary Applications | Polymer stabilizers, lubricants | Detergents, surfactants | Electrolyte additives | Flame retardants |
Key Findings:
Cation Influence on Solubility: The calcium salt exhibits moderate water solubility due to its divalent cation, contrasting with the high solubility of monovalent sodium and potassium salts. Magnesium’s lower solubility is attributed to stronger ionic interactions .
Thermal Stability : Calcium’s higher thermal stability (>300°C) makes it preferable for high-temperature industrial processes, whereas sodium and potassium analogs degrade earlier (~250–260°C) .
Industrial Utility : Sodium salts dominate detergent formulations due to cost-effectiveness, while calcium variants are niche in polymer stabilization, where thermal resilience is critical .
Q & A
Q. Methodological Answer :
- Database Selection : Use SciFinder or Reaxys with queries like "2,4-dimethylbenzenesulfonate AND calcium" .
- Filtering : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over patents or non-academic sources .
- Citation Tracking : Follow references in foundational papers (e.g., Kanto Chemical’s catalog ) to map historical trends.
(A) How can computational modeling complement experimental studies of this compound’s reactivity?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict sulfonate group electrophilicity .
- MD Simulations : Simulate solvation in water/ethanol mixtures to explain recrystallization efficiency .
- Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine models .
(B) What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
